Ataluren, also known as 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-benzoic acid, is a small molecule investigated for its potential to treat diseases caused by nonsense mutations. [] These mutations result in premature termination codons (PTCs) within messenger RNA (mRNA), leading to the production of truncated and often nonfunctional proteins. [, , , , , ] Ataluren is proposed to function by enabling the cellular machinery to "read through" these premature stop codons, thus allowing the production of full-length functional proteins. [, , , , , , , , ] This potential to restore protein function has garnered significant interest in Ataluren as a therapeutic agent for various genetic diseases. [, ]
Duchenne Muscular Dystrophy (DMD): A significant body of research focuses on Ataluren's potential for treating DMD caused by nonsense mutations. [, , , , , , , , , , , , , , , , , , ] These studies have explored its effect on dystrophin production, muscle function, and disease progression. For example, research in zebrafish models of DMD showed that Ataluren treatment improved muscle function and increased dystrophin expression. []
Cystic Fibrosis (CF): Ataluren has also been investigated as a potential treatment for CF caused by nonsense mutations in the CFTR gene. [, , , , ] Studies have examined its ability to restore CFTR function and improve clinical outcomes such as lung function and pulmonary exacerbations. [, , ]
Other Genetic Diseases: Preliminary research has explored Ataluren's potential in other genetic disorders caused by nonsense mutations, including Shwachman-Diamond syndrome, Aniridia, and pulmonary arterial hypertension. [, , , ] These studies have provided initial insights into Ataluren's possible broader therapeutic applications.
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0